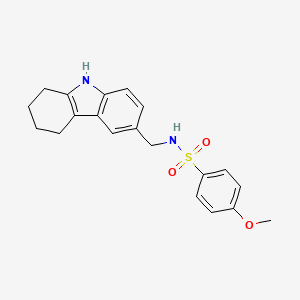
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of the carbazole and benzenesulfonamide moieties. Carbazoles are tricyclic aromatic compounds, while benzenesulfonamides are derivatives of benzenesulfonic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Carbazoles can undergo electrophilic substitution reactions, while benzenesulfonamides can participate in a variety of reactions due to the presence of the sulfonamide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .Applications De Recherche Scientifique
Anti-Tumor Activity
The tetrahydro-β-carboline skeleton found in this compound has drawn attention due to its potential anti-tumor properties . Researchers have investigated its effects on cancer cell lines, particularly focusing on HeLa cells. The stereochemistry of the derivatives significantly influences cell viability, making it an intriguing candidate for further study.
Anti-Inflammatory Properties
Tryptoline derivatives, including this compound, have demonstrated anti-inflammatory activity . By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some tryptoline derivatives exhibit anti-leishmanial activity, suggesting their potential as novel treatments . Further exploration of this compound’s efficacy against Leishmania parasites is warranted.
Anti-HIV Research
While the exact mechanism remains to be elucidated, certain tryptoline derivatives have shown anti-HIV activity . Investigating the interaction of this compound with viral proteins and its impact on viral replication could provide valuable insights for antiretroviral drug development.
Antioxidant Properties
Tryptoline derivatives, including those with a 1,3-disubstituted motif, possess antioxidant properties . As radical scavengers, they may contribute to cellular protection against oxidative stress and related diseases.
Somatostatin Receptor Modulation
A specific 1,3-disubstituted tryptoline derivative has been identified as an antagonist of somatostatin receptor type 3 . Understanding its binding affinity and selectivity could lead to novel therapeutic agents for conditions involving somatostatin signaling.
Antiviral Potential
Another 1,3-disubstituted tryptoline derivative has demonstrated antiviral activity against tobacco mosaic virus . Investigating its mode of action and potential broader antiviral effects could be valuable.
Structural Modification Strategies
Researchers can explore structural modifications at positions 1 and 3 of the tryptoline derivative ring to enhance bioactivity . The Pictet–Spengler reaction is commonly employed for such modifications, but careful consideration of stereochemistry is crucial.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBNFZNIYORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)
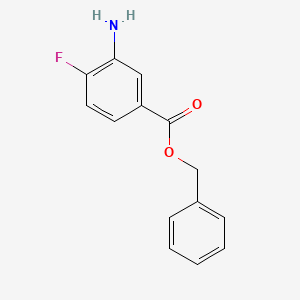

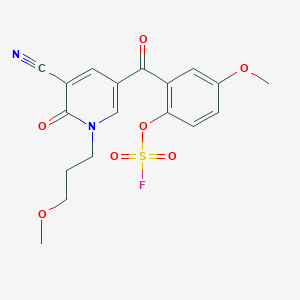
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide](/img/structure/B2741954.png)
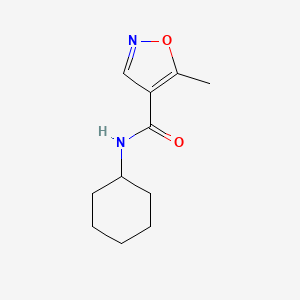
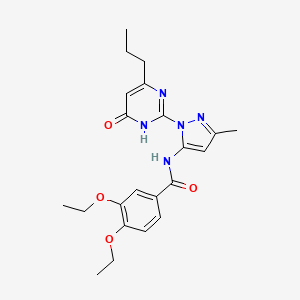
![5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2741959.png)
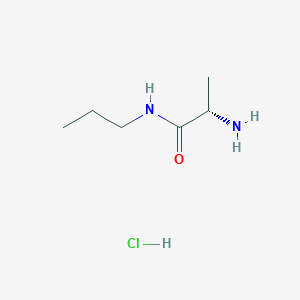
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)
![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
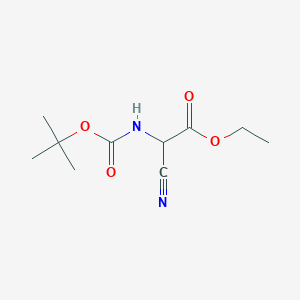
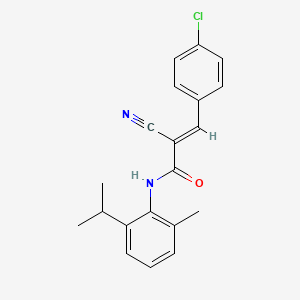
![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)